

H-Gly-Gly-Lys-OH physicochemical properties

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An In-depth Technical Guide to the Physicochemical Properties of H-Gly-Gly-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide **H-Gly-Gly-Lys-OH**. The information herein is intended to support research and development by offering a detailed characterization of this molecule, including its structural and chemical attributes, predicted biophysical behavior, and standardized experimental protocols for its empirical validation.

Core Physicochemical Data

The fundamental physicochemical properties of **H-Gly-Gly-Lys-OH** are summarized in the table below. These values are a combination of calculated data and theoretical predictions derived from its amino acid sequence.



Property	Value	Source
Molecular Formula	C10H19N4O4	Calculated
Molecular Weight	260.29 g/mol	Calculated
Canonical SMILES	C(CC(C(=O)O)N)CN(C(=O)CN)C(=O)CN	Predicted
Predicted Isoelectric Point (pl)	~9.74	Predicted based on Lysine pKa
Predicted pKa Values	α-COOH: ~2.34, α-NH3+: ~9.60, Lysine side-chain: ~10.53	[1][2]
Predicted Solubility	High solubility in aqueous solutions	Based on amino acid composition
Predicted Stability	Stable in lyophilized form at -20°C. In solution, stability is pH and temperature dependent.	[3]

Predicted Physicochemical Behavior

Isoelectric Point and pKa Values

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For **H-Gly-Gly-Lys-OH**, the pI is predicted to be in the basic range, primarily influenced by the ε -amino group of the lysine residue. The pKa values of the ionizable groups are crucial for understanding the peptide's charge at different pH values. The terminal carboxyl group has an acidic pKa, while the terminal amino group and the lysine side-chain have basic pKa values. At a pH below the pI, the peptide will carry a net positive charge, and at a pH above the pI, it will have a net negative charge.

Solubility

H-Gly-Gly-Lys-OH is composed of two neutral, hydrophilic glycine residues and one basic, hydrophilic lysine residue. The presence of the charged lysine side chain at physiological pH is expected to confer high solubility in aqueous solutions. If solubility issues arise, adjusting the



pH away from the isoelectric point can enhance solubility. For instance, in acidic buffers, the peptide will have a net positive charge, which can improve its interaction with water.

Stability

Like most peptides, **H-Gly-Gly-Lys-OH** is most stable when stored in a lyophilized state at low temperatures (-20°C or below). In aqueous solutions, the primary degradation pathways are hydrolysis of the peptide bonds. The rate of hydrolysis is dependent on both pH and temperature. Generally, peptide stability is greatest in a slightly acidic to neutral pH range. It is advisable to prepare solutions fresh and store them at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage. Repeated freeze-thaw cycles should be avoided to prevent aggregation and degradation.[3]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below.

- 1. Determination of Isoelectric Point (pl) by Capillary Isoelectric Focusing (cIEF)
- Principle: cIEF separates molecules based on their isoelectric point in a pH gradient.
- Methodology:
 - Sample Preparation: Dissolve H-Gly-Gly-Lys-OH in a solution containing carrier ampholytes that establish a pH gradient. Include pI markers for calibration.
 - Focusing: Apply a high voltage across the capillary. The peptide will migrate until it reaches the pH that corresponds to its pI, where its net charge is zero, and migration stops.
 - Mobilization and Detection: After focusing, the focused zones are mobilized towards the detector by pressure or chemical means. Detection is typically performed by UV absorbance at 214 nm.
 - pl Determination: A calibration curve is generated using the migration times of the known
 pl markers. The pl of H-Gly-Gly-Lys-OH is determined by comparing its migration time to



the calibration curve.

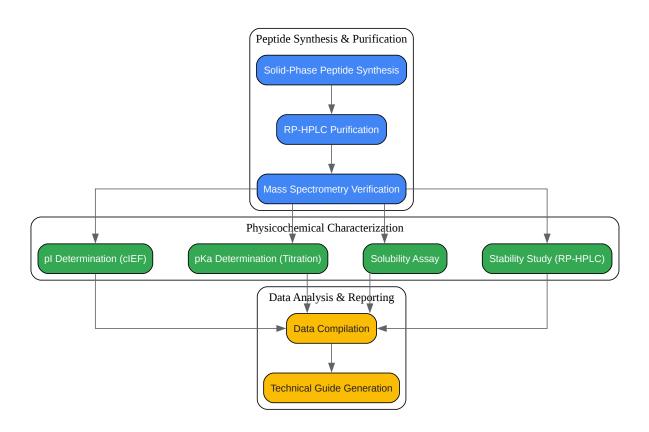
- 2. Determination of pKa Values by Potentiometric Titration
- Principle: This method involves titrating a solution of the peptide with a strong acid or base and monitoring the pH change. The pKa values correspond to the pH at the midpoints of the buffering regions.
- Methodology:
 - Sample Preparation: Prepare a solution of H-Gly-Gly-Lys-OH of known concentration in deionized water.
 - Titration: Titrate the solution with a standardized solution of HCl, recording the pH after each addition. Then, titrate with a standardized solution of NaOH, again recording the pH after each addition.
 - Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.
- 3. Determination of Solubility
- Principle: The equilibrium solubility is determined by adding excess peptide to a solvent and measuring the concentration of the dissolved peptide after equilibrium has been reached.
- Methodology:
 - Sample Preparation: Add an excess amount of lyophilized H-Gly-Gly-Lys-OH to a known volume of the desired solvent (e.g., water, buffer of a specific pH).
 - Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
 - Separation and Quantification: Centrifuge the suspension to pellet the undissolved solid.
 Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with UV detection.



- 4. Determination of Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Principle: The stability of the peptide in solution is assessed by monitoring the decrease in the concentration of the intact peptide over time using RP-HPLC.
- Methodology:
 - Sample Preparation: Prepare solutions of H-Gly-Gly-Lys-OH at a known concentration in various buffers of different pH values.
 - Incubation: Incubate the solutions at a constant temperature (e.g., 40°C to accelerate degradation).
 - Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.
 - RP-HPLC Analysis: Analyze the aliquots by RP-HPLC to quantify the peak area of the intact H-Gly-Gly-Lys-OH.
 - Data Analysis: Plot the percentage of the remaining intact peptide against time for each condition. This allows for the determination of the degradation kinetics and the optimal storage conditions.

Visualization





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Caption: Experimental workflow for the characterization of H-Gly-Gly-Lys-OH.

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